molecular formula C11H14N2O4S B5752466 S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate

S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate

Cat. No.: B5752466
M. Wt: 270.31 g/mol
InChI Key: GQGTTZOPJLWLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate, also known as CA-4, is a synthetic compound that belongs to the family of combretastatins. It has been found to exhibit potent anti-cancer properties and has been extensively studied in the field of cancer research.

Mechanism of Action

The mechanism of action of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate involves the disruption of microtubule dynamics. Microtubules are essential for cell division, and this compound inhibits their polymerization, leading to cell cycle arrest and ultimately cell death. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the formation of new blood vessels in tumors, leading to their regression. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit cell migration and invasion, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its potent anti-cancer properties. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate. One area of research is the development of more potent analogs of this compound that exhibit improved solubility and pharmacokinetic properties. Another area of research is the investigation of the combination of this compound with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that can predict response to treatment.

Synthesis Methods

S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2,4-dimethoxyphenyl)acrylate. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain this compound.

Scientific Research Applications

S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to exhibit anti-angiogenic properties, which means that it can prevent the formation of new blood vessels in tumors, thereby inhibiting their growth.

Properties

IUPAC Name

S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-16-7-3-4-8(9(5-7)17-2)13-10(14)6-18-11(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGTTZOPJLWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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